3-Chloro-4-fluoro-N-methylaniline is classified as an aromatic amine due to the presence of an amino group attached to a benzene ring. The presence of chlorine and fluorine substituents on the aromatic ring contributes to its unique chemical properties, making it valuable in synthetic organic chemistry.
The synthesis of 3-Chloro-4-fluoro-N-methylaniline typically involves the reduction of 3-chloro-4-fluoronitrobenzene. The following methods are commonly employed:
The molecular structure of 3-Chloro-4-fluoro-N-methylaniline features:
The structural formula can be represented as follows:
InChI=1S/C7H7ClFN/c1-10-5-2-3-7(9)6(8)4-5;
This structure imparts specific reactivity patterns, particularly in electrophilic substitution reactions due to the electron-withdrawing effects of the chlorine and fluorine atoms.
3-Chloro-4-fluoro-N-methylaniline participates in various chemical reactions, including:
Common reagents used in these reactions include:
The mechanism of action for 3-Chloro-4-fluoro-N-methylaniline involves its interaction with biological enzymes and pathways:
The physical and chemical properties of 3-Chloro-4-fluoro-N-methylaniline are as follows:
Property | Value |
---|---|
Boiling Point | 230 °C |
Melting Point | 44 - 47 °C |
Density | 1.59 g/cm³ |
Flash Point | 110 °C |
Solubility | Soluble in organic solvents; limited solubility in water (10 g/L at room temperature) |
pH | Neutral (approximately pH 7 at 10 g/L in water) |
Vapor Pressure | at |
These properties indicate that the compound is relatively stable under standard conditions but requires careful handling due to its potential toxicity .
3-Chloro-4-fluoro-N-methylaniline has several significant applications across various fields:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3